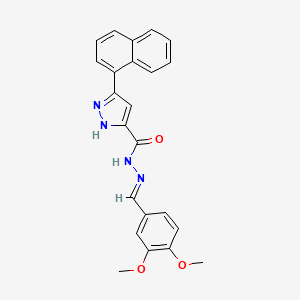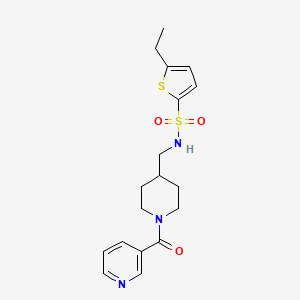![molecular formula C16H28N2O3 B2804563 (E)-4-(Dimethylamino)-1-(3,3-dimethyl-1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)but-2-en-1-one CAS No. 1808757-26-7](/img/structure/B2804563.png)
(E)-4-(Dimethylamino)-1-(3,3-dimethyl-1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)but-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-4-(Dimethylamino)-1-(3,3-dimethyl-1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)but-2-en-1-one is a useful research compound. Its molecular formula is C16H28N2O3 and its molecular weight is 296.411. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
The compound has been involved in various synthesis processes. For example, its derivatives, such as silaazaspiro[4.5]decanes and silaazaspiro[5.5]undecanes, have been synthesized from silacyclohexanone and evaluated for cytotoxic action against human cancer cells grown in tissue culture (Rice, Sheth, & Wheeler, 1973). Another synthesis approach involved the creation of N-substituted derivatives, with significant inhibition of cancer cell growth observed in human cancer cells (Rice, Sheth, & Wheeler, 1973).
Structural Studies
Structural and thermodynamic properties of derivatives of this compound have been explored. For instance, a derivative coupled with a benzimidazole moiety was prepared and its crystal structure, along with thermodynamic properties, were studied using quantum chemical computations (Zeng, Wang, & Zhang, 2021). Such studies are crucial for understanding the molecular characteristics and potential applications of the compound in various fields.
Applications in Organic Chemistry
The compound and its derivatives have been used extensively in organic chemistry. For example, the synthesis of 1,9-dioxa-4-azaspiro[5.5]undecane derivatives was achieved through a novel Prins cascade process, marking the first synthesis of spiromorpholinotetrahydropyran derivatives (Reddy, Medaboina, Sridhar, & Singarapu, 2014). Additionally, α-bromo spiroketals, including derivatives of the compound, have been characterized, highlighting their potential in synthesizing α-bromine-containing spiroketal metabolites (Lawson, Kitching, Kennard, & Byriel, 1993).
Safety Evaluation
It's also important to note that derivatives of this compound have undergone safety evaluations, particularly in the context of food contact materials. One such study assessed the safety of a derivative used as a stabilizer in polyolefins for food contact, concluding that its use is not of safety concern for the consumer under specific conditions (Flavourings, 2012).
Eigenschaften
IUPAC Name |
(E)-4-(dimethylamino)-1-(3,3-dimethyl-1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)but-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O3/c1-15(2)12-20-16(21-13-15)7-10-18(11-8-16)14(19)6-5-9-17(3)4/h5-6H,7-13H2,1-4H3/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKKQOCNIFNFJFQ-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2(CCN(CC2)C(=O)C=CCN(C)C)OC1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(COC2(CCN(CC2)C(=O)/C=C/CN(C)C)OC1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-bromo-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzamide](/img/structure/B2804484.png)




![[(5-Chloro-1,3-benzothiazol-2-yl)sulfanylmethylsulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B2804491.png)
![1-methyl-9-(3-methylphenyl)-3-(2-methylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2804492.png)
![2-chloro-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-4-nitrobenzamide](/img/structure/B2804494.png)
![4-tert-butyl-N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B2804495.png)

![2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide](/img/structure/B2804499.png)

![N-(3,4-Dichlorophenyl)-3-(1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2804502.png)
